

Chromium(III) acetate basic structure trinuclear cation

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Compound Focus: Chromium(III) acetate

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Fundamental Structure and Composition

The predominant form of **chromium(III) acetate** is not a simple monomeric compound but a **basic acetate** with the formula $[\text{Cr}_3\text{O}(\text{O}_2\text{CCH}_3)_6(\text{OH}_2)_3]^+$, where a central oxo group (O^{2-}) is bridged by three chromium(III) ions. Each pair of chromium atoms is further connected by two acetate ligands in a bridging fashion, and the coordination sphere of each octahedral chromium center is completed by a terminal water ligand [1] [2].

Key Structural Features:

- **Oxo-Centered Core:** The structure is built around a μ_3 -oxo ligand, which triply bridges the three chromium cations [1].
- **Chromium Centers:** Each chromium ion is in the +3 oxidation state and resides in an octahedral coordination geometry [1].
- **Acetate Bridges:** The six acetate ligands act as **bidentate bridges** between pairs of chromium atoms [3] [1].
- **Terminal Ligands:** Three water ligands coordinate terminally to the chromium ions, completing the octahedral coordination [1].

This trinuclear cation can form salts with various anions, such as chloride and nitrate. The data often reported, including a melting point of **1,152 °C**, is for the chloride salt hydrate, $[\text{Cr}_3\text{O}(\text{O}_2\text{CCH}_3)_6(\text{OH}_2)_3]\text{Cl}\cdot(\text{H}_2\text{O})_6$ [1].

Characterization Methods and Experimental Protocols

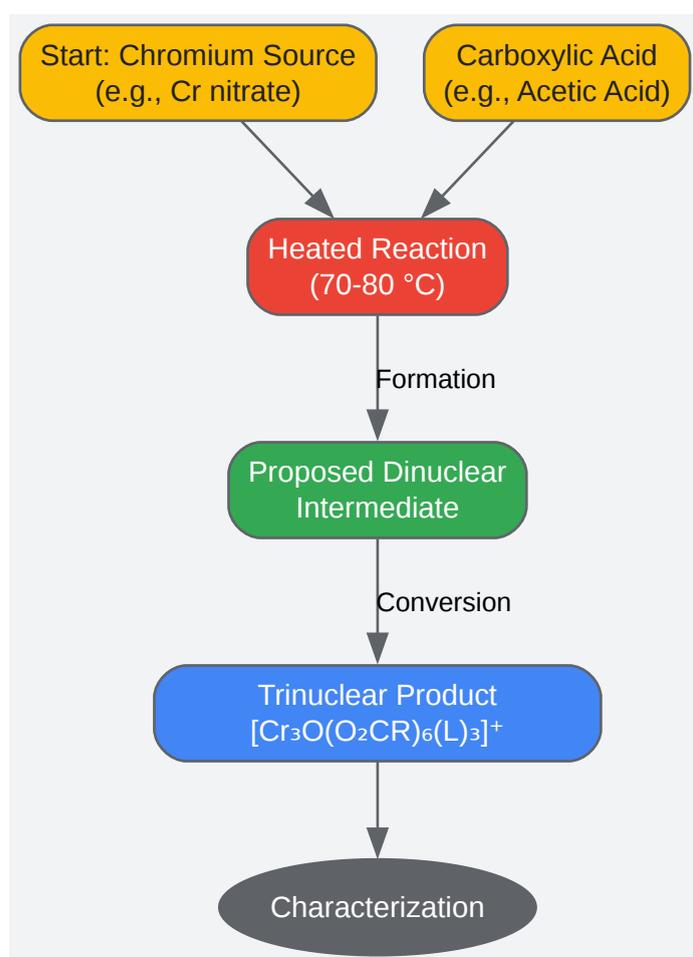
The trinuclear structure is confirmed through a combination of analytical techniques. The following table summarizes the key methods and the specific structural information they provide.

Technique	Key Information Obtained	Experimental Observations/Protocol Details
X-ray Crystallography	Definitive molecular structure and confirmation of the oxo-centered trinuclear motif [4].	Resolved the structure of a DMSO-derivative complex, correcting the previously proposed axial position of water ligands to an equatorial one [4].
Paramagnetic ^2H NMR	Identification and quantification of the trinuclear complex in solution; study of formation and degradation kinetics [3] [2].	Uses deuterated carboxylates (e.g., CD_3COO^-). Signals are sharper than in ^1H NMR. The methyl deuterons of the acetate ligands appear as a single, sharp peak [2].
FT-IR Spectroscopy	Identification of acetate binding modes (ionic, unidentate, bidentate, bridging) [3].	Peaks are assigned based on the appearance and disappearance of specific vibrations correlated with the binding mode of the acetate groups [3].
Mass Spectrometry (FAB)	Confirmation of the trinuclear assembly's molecular weight and existence in solution [3].	Used to confirm the presence of the cyclic chromium trimer ion in solution [3].
Ion Exchange Chromatography	Separation of complexes based on ionic charge [3].	Used to separate different chromium acetate complexes, supporting the presence of a cationic species like $[\text{Cr}_3\text{O}(\text{O}_2\text{CCH}_3)_6(\text{OH}_2)_3]^+$ [3].
Magnetic Susceptibility	Measurement of antiferromagnetic exchange between chromium centers [4].	Data fitted using the Van Vleck equation for a spin dimer model, yielding an exchange constant (J) that confirms strong antiferromagnetic coupling within the trimer [4].

Synthesis and Formation Pathway

The complex is commonly prepared from the reaction of a chromium(III) source, such as chromium nitrate or chloride, with acetic acid/sodium acetate under heating [5] [2]. A key intermediate in the formation is believed to be a dinuclear chromium complex featuring hydroxo and carboxylate bridges. The conversion of this dinuclear intermediate into the final trinuclear product can be monitored by ^2H NMR spectroscopy [2].

The following diagram illustrates the general experimental workflow for synthesizing and characterizing the **chromium(III) acetate** trinuclear complex:



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Synthesis and analysis workflow for the trinuclear complex.

Stability and Breakdown Kinetics

Understanding the stability of the $[\text{Cr}_3\text{O}(\text{O}_2\text{CCH}_3)_6(\text{H}_2\text{O})_3]^+$ cluster in biological contexts is critical for assessing its potential applications.

- **Kinetic Stability:** Studies show that the trinuclear cluster is kinetically stable in **neutral to weakly acidic conditions** [6]. Its breakdown with biological ligands (e.g., histidine, glycine, lactic acid) in aqueous media at pH ~4-5 is relatively slow.
- **Breakdown Mechanism:** The reaction with competing ligands follows a two-step process: an initial **ion-pair pre-equilibrium** is followed by a rate-determining step that proceeds via an **associative interchange (I_a) mechanism** [6].
- **Activation Parameters:** The breakdown reactions are characterized by large, negative entropy values ($\Delta S^\ddagger \approx -130$ to $-225 \text{ J K}^{-1} \text{ mol}^{-1}$) and positive enthalpy values, which is typical for an associative mechanism where the transition state is more ordered than the reactants [6].
- **Biological Relevance:** Paramagnetic ^2H NMR studies have shown that the chromium acetate trinuclear complex remains intact in biologically relevant media like blood plasma and cell culture media for a sufficient time to allow for cellular uptake, suggesting it could be transported into cells intact [2].

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